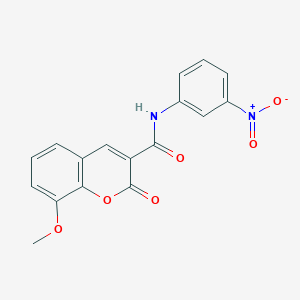

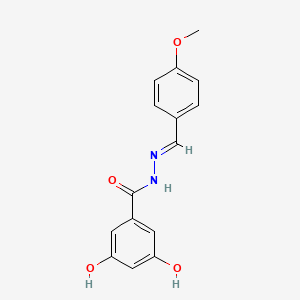

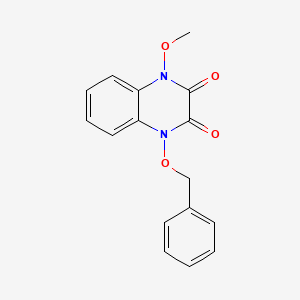

![molecular formula C15H8N2O6 B5556079 2-[(4-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5556079.png)

2-[(4-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of isoindole-1,3-dione derivatives, including those with nitrobenzoyl groups, typically involves palladium-catalyzed aminocarbonylation of o-halobenzoates and primary amines. This methodology is effective in producing 2-substituted isoindole-1,3-diones with good yields and tolerates a variety of functional groups, such as methoxy, alcohol, ketone, and nitro groups (Worlikar & Larock, 2008). Additionally, the reductive one-pot reaction of N-substituted 2-nitrobenzamides and 2-formylbenzoic acids has been employed to synthesize various derivatives in good yields, further exemplifying the synthetic versatility of these compounds (Mahdavi et al., 2013).

Molecular Structure Analysis

Molecular structure studies, particularly using single-crystal X-ray diffraction, have revealed the crystalline structure of isoindole-1,3-dione derivatives, providing insights into their molecular geometry, bond lengths, and angles. These studies facilitate a deeper understanding of the compound's chemical behavior and reactivity (Anouar et al., 2019).

Chemical Reactions and Properties

Isoindole-1,3-diones engage in a variety of chemical reactions, including cycloadditions, which have been utilized to create structurally diverse derivatives. For example, enantioselective dearomative [3 + 2] cycloaddition reactions have been developed, showcasing the compounds' reactivity and potential for generating complex structures with high stereochemical control (Zhao et al., 2018).

Physical Properties Analysis

The physical properties of isoindole-1,3-diones, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. These properties are often determined through spectroscopic methods and crystallography, providing essential data for the compound's handling and formulation (Tan et al., 2018).

Wissenschaftliche Forschungsanwendungen

Synthesis Methods

The palladium-catalyzed aminocarbonylation of o-halobenzoates yields 2-substituted isoindole-1,3-diones, including compounds similar to "2-[(4-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione." This process demonstrates a robust methodology for synthesizing such heterocycles with good yields and functional group tolerance, highlighting the chemical's relevance in creating complex molecular architectures (Worlikar & Larock, 2008).

Chemical Reactions and Properties

Research on the oxidative ring expansion of spirocyclic oxindole derivatives provides insights into the structural transformations and potential reactivity of "2-[(4-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione" derivatives. These studies indicate the versatility of oxindole derivatives in undergoing significant structural changes, which may be applicable in synthesizing new materials or bioactive compounds (Bergman, Arewång, & Svensson, 2014).

Biological Activities

The synthesis and assessment of novel 3'-spirocyclic-oxindole derivatives, based on structural motifs similar to "2-[(4-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione," have shown significant cytostatic activities on various cancer cell lines. This highlights the potential of such compounds in medicinal chemistry and cancer research (Yong et al., 2007).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(1,3-dioxoisoindol-2-yl) 4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8N2O6/c18-13-11-3-1-2-4-12(11)14(19)16(13)23-15(20)9-5-7-10(8-6-9)17(21)22/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCUFWWOUGVITRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(4-nitrophenyl)carbonyl]oxy}-1H-isoindole-1,3(2H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

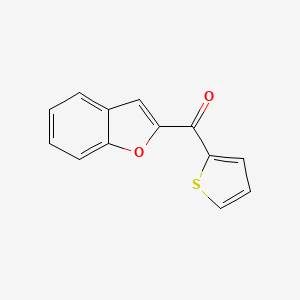

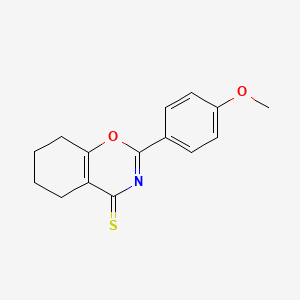

![5-[4-(methylthio)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5556034.png)

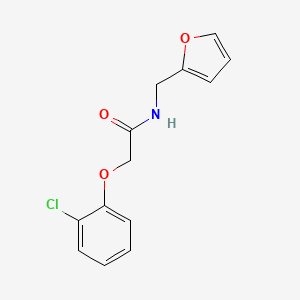

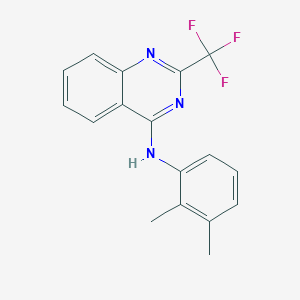

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[2-(methylthio)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5556040.png)

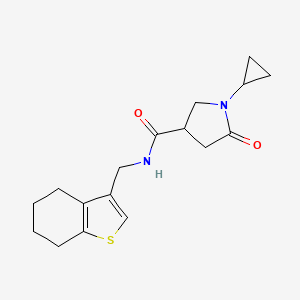

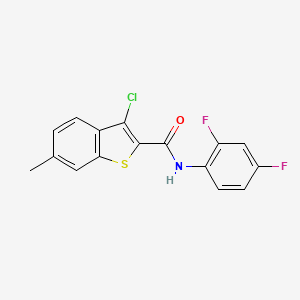

![1-[(3,4-dimethoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5556051.png)

![ethyl [5-(N,N-dimethylalanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5556098.png)